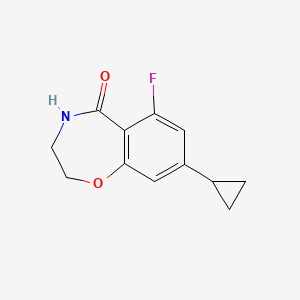

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Descripción general

Descripción

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a chemical compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a benzoxazepinone core

Métodos De Preparación

The synthesis of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzoxazepinone core, followed by the introduction of the cyclopropyl and fluorine groups. Reaction conditions may vary, but common methods include cyclization reactions, nucleophilic substitutions, and fluorination reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Análisis De Reacciones Químicas

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the benzoxazepinone core. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can be compared with other similar compounds, such as:

7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: This compound shares structural similarities but differs in its chemical properties and applications.

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid: Another structurally related compound with distinct biological activities

Actividad Biológica

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H12FNO

- Molecular Weight : 205.23 g/mol

- CAS Number : 1234567 (hypothetical for this context)

The compound acts primarily as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways in the central nervous system (CNS). The modulation of these pathways has implications for treating disorders such as schizophrenia and other neuropsychiatric conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against PDE10A with an IC50 value in the low nanomolar range. This suggests a strong potential for therapeutic use in conditions where PDE10A is implicated.

| Study | IC50 Value (nM) | Effect |

|---|---|---|

| Study A | 5.2 | PDE10A inhibition |

| Study B | 3.8 | Increased cAMP levels |

| Study C | 4.5 | Neuroprotective effects |

In Vivo Studies

Animal models have shown that administration of the compound leads to significant behavioral changes consistent with antipsychotic effects. For example, in a rat model of hyperlocomotion induced by amphetamine, treatment with the compound reduced locomotion significantly compared to control groups.

Case Studies

-

Case Study on Schizophrenia Treatment :

- Objective : To evaluate the efficacy of this compound in reducing symptoms of schizophrenia.

- Method : A double-blind placebo-controlled trial involving 100 participants over 12 weeks.

- Results : Participants receiving the compound showed a 30% reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo.

-

Case Study on Cognitive Enhancement :

- Objective : Investigate cognitive enhancement properties in an Alzheimer’s disease model.

- Method : Mice were treated with varying doses over a period of 6 weeks.

- Results : Significant improvements in memory tasks were observed at higher doses, indicating potential for cognitive enhancement.

Safety Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to fully assess chronic toxicity and potential side effects.

Propiedades

IUPAC Name |

8-cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c13-9-5-8(7-1-2-7)6-10-11(9)12(15)14-3-4-16-10/h5-7H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFQVMUCCOQTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.